molecular formula C8H4ClFN2S B1420857 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole CAS No. 138426-27-4

5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole

Cat. No.: B1420857
CAS No.: 138426-27-4
M. Wt: 214.65 g/mol
InChI Key: QVRAGNQDINFGNY-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole: is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorine atom at the 5-position and a fluorophenyl group at the 3-position

Scientific Research Applications

Chemistry: 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole is used as a building block in organic synthesis

Biology and Medicine: This compound has shown potential as an antimicrobial and antifungal agent. It is being investigated for its ability to inhibit the growth of various pathogens, making it a candidate for the development of new pharmaceuticals.

Industry: In the agricultural sector, this compound is explored for its potential use as a pesticide or herbicide. Its unique chemical properties make it suitable for protecting crops from pests and diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with thiosemicarbazide to form the intermediate, which is then cyclized using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the desired thiadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in the thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted thiadiazole derivative.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets within the cell. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of pathogens. The exact molecular pathways and targets can vary depending on the specific application and organism being targeted.

Comparison with Similar Compounds

  • 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole
  • 5-Chloro-3-(4-bromophenyl)-1,2,4-thiadiazole
  • 5-Chloro-3-(4-methylphenyl)-1,2,4-thiadiazole

Comparison: Compared to its analogs, 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular thiadiazole derivative potentially more effective in its applications.

Properties

IUPAC Name

5-chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2S/c9-8-11-7(12-13-8)5-1-3-6(10)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRAGNQDINFGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251848
Record name 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138426-27-4
Record name 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138426-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-fluorobenzamidine hydrochloride (0.385 g) in DCM (5 mL) was added perchloromethyl mercaptan (0.219 mL). The resulting mixture was cooled to 0° C., treated with 6 N NaOH (2 mL) and stirred for 30 min. The resulting mixture was diluted with water (10 mL) and extracted with DCM (20 mL). The organic layer was dried (MgSO4) and concentrated. Chromatography of the residue (0-20% EtOAc-hexanes) gave the title compound as a yellow-orange solid (0.43 g).
Name
4-fluorobenzamidine hydrochloride
Quantity
0.385 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.219 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-fluorobenzenecarboximidamide (1.38 g, 10.0 mmol) and perchloromethyl mercaptan (1.07 ml, 10.0 mmol) in dichloromethane (10 ml) was added dropwise a solution of sodium hydroxide (1.60 g, 40.0 mmol) in water (4 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1.5 hours. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give 1.82 g (84.7%) of the desired product as a solid.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
84.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole
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Reactant of Route 5
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Reactant of Route 6
5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole

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